Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate
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Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate, also known as DCHA, is an organic compound containing a tert-butoxycarbonyl amide group. It is a white solid that is soluble in water and a variety of organic solvents. DCHA is used in a variety of synthetic organic reactions and is often used to synthesize a variety of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Crystal Structure and Bonding
The compound has been studied for its crystal structure and bonding characteristics. Specifically, dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate was observed to form a network of hydrogen bonds leading to chains of ions along the b-axis, highlighting its potential in crystallography and material science studies (Bryndal & Lis, 2007).
Chemistry of Natural Compounds
It has been utilized in the acylation of histidine, leading to the formation of Nα,Nim-di-tert-alkoxycarbonyl derivatives of histidine. This indicates its role in peptide synthesis and the development of pharmaceutical intermediates (Pozdnev, 1980).
Organic Synthesis
The compound has been used in organic syntheses, notably in the α-arylation of esters catalyzed by the Pd(I) dimer [P(t‐Bu)3Pd(μ‐Br)]2, indicating its utility in complex organic reactions and the synthesis of sophisticated organic molecules (Huang et al., 2012).
Asymmetric Synthesis
It has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its importance in stereoselective synthesis, which is crucial for creating biologically active compounds with specific configurations (Davies et al., 1997).
Catalysis
The compound has found application in catalytic processes, such as in chiral hydrogen bond donor catalysts for enantioselective α-amination of 1,3-dicarbonyl compounds, illustrating its potential in catalysis and the manufacture of chiral compounds (Kumar et al., 2016).
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCGMPITVQIMGK-ZLTKDMPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373176 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate | |
CAS RN |
143979-15-1 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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